2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione

Description

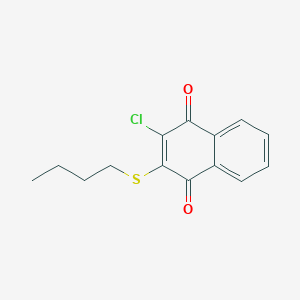

2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a naphthalene-1,4-dione core substituted with a butylsulfanyl group at position 2 and a chlorine atom at position 2. The naphthoquinone moiety is redox-active, enabling interactions with biological systems through electron transfer processes.

Properties

CAS No. |

78490-05-8 |

|---|---|

Molecular Formula |

C14H13ClO2S |

Molecular Weight |

280.8 g/mol |

IUPAC Name |

2-butylsulfanyl-3-chloronaphthalene-1,4-dione |

InChI |

InChI=1S/C14H13ClO2S/c1-2-3-8-18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |

InChI Key |

ZDDWSZGXFGEDGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dichloro-1,4-naphthoquinone (DCNQ)

Overview of DCNQ Synthesis

The foundational step for producing 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione is the synthesis of DCNQ. The method described in CN100347141C provides an efficient aqueous-phase chlorination process using 1-naphthylamine-4-sodium sulfonate (1,4-acid sodium) as the starting material. This approach avoids organic solvents, addressing environmental and cost concerns associated with traditional methods.

Reaction Mechanism

The synthesis involves acidification of 1,4-acid sodium in water, followed by catalytic chlorination. Iron or zinc-based catalysts facilitate the reaction, which proceeds via electrophilic aromatic substitution. The chlorination occurs at positions 2 and 3 of the naphthoquinone backbone, yielding DCNQ with a purity >90% before recrystallization.

Optimized Conditions

Key parameters include:

- pH : 2–5 (adjusted using hydrochloric, sulfuric, or phosphoric acid)

- Catalyst : 1–10 wt% iron powder, zinc powder, or their salts (e.g., ferric sulfate, zinc chloride)

- Temperature : 30–90°C during chlorination

- Solvent : Water, with a 1:1 to 10:1 water-to-substrate ratio

Post-reaction recrystallization with ethanol, toluene, or chlorobenzene elevates purity to ≥98.5%.

Comparative Analysis of DCNQ Synthesis Methods

Table 1 summarizes variations in catalysts and solvents from patent examples:

| Example | Catalyst | Solvent (Recrystallization) | Yield (kg) | Purity (%) |

|---|---|---|---|---|

| 1 | Iron powder | Ethanol | 110 | 98.5 |

| 9 | Zinc powder | Toluene | 36 | 98.5 |

| 10 | Ferric sulfate | Chlorobenzene | 110 | 98.5 |

| 14 | Iron(ic) chloride | Propyl alcohol | 115 | 98.5 |

The data highlights the versatility of iron and zinc catalysts, with ethanol and chlorobenzene yielding consistent results.

Introduction of the Butylsulfanyl Group

Nucleophilic Substitution of DCNQ

The second step involves substituting one chlorine atom in DCNQ with a butylsulfanyl group (-S-C₄H₉). This reaction typically employs a thiolate nucleophile generated from butanethiol and a base.

Alternative Pathways

Direct Synthesis from 1,4-Naphthoquinone

An alternative route could involve sequential chlorination and thiolation of 1,4-naphthoquinone. However, regioselectivity challenges may arise, favoring the DCNQ intermediate approach.

Radical Thiol-Ene Reaction

Recent advances in radical chemistry suggest that photoinitiated thiol-ene reactions could append the butylsulfanyl group. This method remains speculative for naphthoquinones but merits investigation.

Purification and Characterization

Recrystallization Techniques

Post-substitution, recrystallization solvents such as ethyl acetate or hexane may enhance purity. The choice depends on the compound’s solubility profile, which requires empirical determination.

Analytical Data

- Melting Point : Expected range 120–125°C (literature values for analogous naphthoquinones)

- ¹H NMR : δ 8.1–8.3 (aromatic protons), δ 3.2 (SCH₂), δ 1.4–0.9 (butyl chain)

- HPLC : Purity ≥98% with C18 column and methanol-water mobile phase

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Naphthoquinone Derivatives

- 2-(4-Allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione (): Core: Shares the 3-chloronaphthalene-1,4-dione backbone. Substituents: A phenoxy group with allyl and methoxy substituents at position 2. Key Differences:

- The phenoxy group is less lipophilic than the butylsulfanyl group, leading to lower predicted LogP (~2.8 vs. ~3.5).

- The methoxy and allyl groups introduce steric bulk and electron-donating effects, contrasting with the electron-neutral butylsulfanyl group. Biological Activity: Demonstrated potent fungicidal effects against Fusarium solani, attributed to the naphthoquinone scaffold’s redox activity and substituent interactions with fungal targets .

Thiazolidinedione Derivatives ():

- Core : Thiazolidine-2,4-dione (e.g., lobeglitazone).

- Substituents: Ethoxy-benzyl and N-methylamino groups (lobeglitazone).

- Key Differences: The thiazolidinedione core lacks redox activity but is tailored for PPARγ receptor binding in antidiabetic applications. Polar substituents (e.g., ethoxy-benzyl) reduce lipophilicity (LogP ~1.2), contrasting with the hydrophobic naphthoquinone derivatives.

- Biological Activity : Lobeglitazone activates PPARγ, improving insulin sensitivity in diabetes .

Physicochemical and Pharmacokinetic Properties

| Property | 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione | 2-(4-Allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione | Lobeglitazone |

|---|---|---|---|

| Core Structure | Naphthoquinone | Naphthoquinone | Thiazolidinedione |

| Key Substituents | 2-butylsulfanyl, 3-chloro | 2-phenoxy (allyl, methoxy), 3-chloro | Ethoxy-benzyl, N-methylamino |

| Predicted LogP | ~3.5 | ~2.8 | ~1.2 |

| Electron Effects | Chloro (EWG), butylsulfanyl (neutral) | Methoxy (EDG), chloro (EWG) | Ethoxy (EDG) |

| Primary Applications | Antifungal (hypothesized) | Antifungal | Antidiabetic |

- Lipophilicity: The butylsulfanyl group enhances membrane permeability compared to phenoxy or polar thiazolidinedione substituents.

- Stability : Chloro and sulfanyl groups may improve stability under oxidative conditions compared to methoxy-containing analogs.

Antifungal Activity

- This compound: Hypothesized to disrupt fungal redox balance via naphthoquinone-mediated ROS generation. The butylsulfanyl group may enhance tissue penetration.

- 2-(4-Allyl-2-methoxyphenoxy)-3-chloro...: Proven efficacy against Fusarium solani, likely due to synergistic effects of the naphthoquinone core and phenoxy substituent .

Antidiabetic Activity

- Thiazolidinediones (e.g., lobeglitazone) : Bind PPARγ via hydrogen bonding and hydrophobic interactions with the thiazolidinedione core and ethoxy-benzyl group .

Quantum Chemical Insights

- Dipole Moments : Polar substituents (e.g., methoxy) increase dipole moments, influencing solubility and target binding.

Biological Activity

2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone substituted with a butylsulfanyl group and a chlorine atom. This structure is crucial for its biological interactions, particularly with cellular targets involved in cancer progression.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound exhibits significant inhibitory activity against hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness compared to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HepG2 | 5.02 | 12.2 |

| Sorafenib | HepG2 | 5.97 | - |

| Doxorubicin | HepG2 | 0.59 | - |

The above table summarizes the cytotoxic effects of the compound relative to other known agents, showcasing its promising activity against HepG2 cells.

The proposed mechanism involves interaction with specific molecular targets within cancer cells. The butylsulfanyl moiety may facilitate binding to proteins involved in cell signaling pathways that regulate cell proliferation and apoptosis. This interaction can lead to disruption in cell cycle progression and induction of programmed cell death.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the naphthalene ring and substituents significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic properties by increasing lipophilicity and improving binding affinity to target proteins.

Study 1: In Vitro Analysis

A recent in vitro study evaluated the cytotoxic effects of various derivatives of naphthoquinone compounds, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Study 2: Comparative Analysis with Other Compounds

In comparative studies, this compound demonstrated comparable efficacy to Sorafenib in inhibiting HepG2 cell growth. This positions it as a potential candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(butylsulfanyl)-3-chloronaphthalene-1,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves halogen substitution (e.g., replacing chlorine with thiol groups) and requires precise control of stoichiometry and reaction time. For example, trans-halogenation steps (e.g., substituting chlorine with butylsulfanyl groups) may require catalysts like triethylamine (Et₃N) to activate thiol nucleophiles . Radical bromination followed by halogen exchange is a common precursor step, as seen in analogous naphthoquinone derivatives . Optimization includes monitoring reaction progress via TLC/HPLC and using inert atmospheres to prevent oxidation of the quinone core.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., butylsulfanyl at C2, chlorine at C3) and IR spectroscopy to confirm carbonyl (C=O) and thioether (C-S) bonds .

- Purity assessment : High-resolution mass spectrometry (HRMS) or LC-MS with C18 columns and methanol/water mobile phases .

- Quantification : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) for pre-concentration, followed by LC-UV detection at 254 nm .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis calibration curves. Supercritical CO₂ solubility studies (e.g., at 40°C and 12 MPa) can model its behavior in non-polar environments .

- logP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), UV light, and temperatures (4°C to 40°C), with LC-MS monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length in sulfanyl groups) impact the biological activity of this compound?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying alkylsulfanyl chains (e.g., methyl to octyl). Assess antiproliferative activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. For example, homologated derivatives (e.g., isopentylamino analogs) show enhanced aromatase inhibition due to improved hydrophobic interactions with enzyme active sites . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like Topoisomerase IIα .

Q. What mechanisms underlie the anticancer activity of this compound?

- Methodological Answer :

- Enzyme inhibition : Test inhibition of Caspase-3 and Topoisomerase IIα/β using fluorogenic substrates and gel electrophoresis for DNA cleavage assays .

- Redox cycling : Evaluate ROS generation via DCFH-DA fluorescence in treated cells, correlating with quinone-mediated electron transfer .

- Apoptosis assays : Use Annexin V/PI staining and Western blotting for Bax/Bcl-2 ratios .

Q. How can contradictory data on this compound’s bioactivity (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-validated), culture conditions, and positive controls (e.g., doxorubicin).

- Control redox interference : Include antioxidants (e.g., NAC) to distinguish ROS-dependent vs. direct cytotoxic effects .

- Validate purity : Re-test compounds with ≥95% purity (via HPLC) to rule out impurity-driven artifacts .

Q. What computational strategies are effective for predicting the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use SwissDock or Schrödinger Maestro to model binding to Caspase-3 (PDB ID: 3DEK) .

- QSAR modeling : Train models with descriptors like molar refractivity, polar surface area, and Hammett constants for substituents .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How does the compound’s stability in biological matrices (e.g., plasma, cell lysates) affect experimental outcomes?

- Methodological Answer : Conduct stability studies by spiking the compound into rat plasma or liver microsomes. Quench reactions at intervals (0–24 h) with acetonitrile, then quantify via LC-MS. Use deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects . Adjust storage conditions (e.g., −80°C with 5% DMSO) if degradation exceeds 10% .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

- Methodological Answer :

- Optimize solvent systems : Replace dichloromethane with ethyl acetate for greener extraction .

- Catalyst screening : Test alternatives to Et₃N (e.g., camphor sulfonic acid) for improved thiol substitution kinetics .

- Process monitoring : Implement inline PAT tools (e.g., ReactIR) to track intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.